molecular formula C23H23N3O4 B11402741 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11402741
M. Wt: 405.4 g/mol
InChI Key: CBUCGOGCRMCUCJ-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure combining multiple functional groups, including hydroxy, methoxy, and tetrahydrofuran moieties, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction:

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced at various positions, potentially altering its biological activity.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

The compound’s potential biological activity, such as anti-inflammatory or anticancer properties, makes it a candidate for drug development. Studies may focus on its interaction with biological targets and its efficacy in various disease models.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In materials science, the compound’s structural features could be exploited in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(tetrahydrofuran-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

Compared to similar compounds, 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one stands out due to the presence of the tetrahydrofuran-2-ylmethyl group. This moiety may confer unique chemical reactivity and biological activity, potentially enhancing the compound’s utility in various applications.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H23N3O4/c1-29-15-10-8-14(9-11-15)22-19-20(17-6-2-3-7-18(17)27)24-25-21(19)23(28)26(22)13-16-5-4-12-30-16/h2-3,6-11,16,22,27H,4-5,12-13H2,1H3,(H,24,25)

InChI Key

CBUCGOGCRMCUCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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